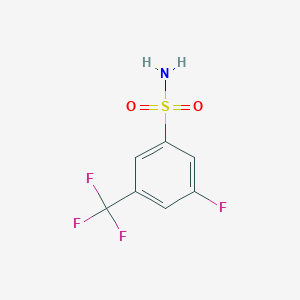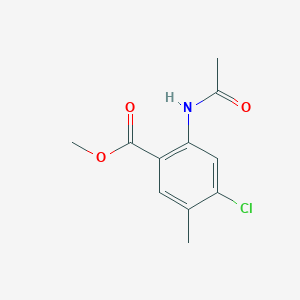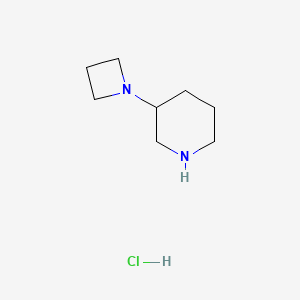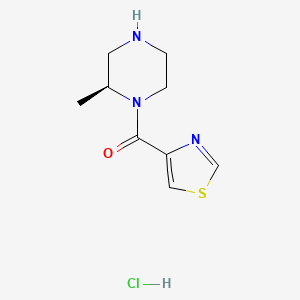
(2R,5S)-5-(3-methoxy-3-oxopropyl)oxolane-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,5S)-5-(3-メトキシ-3-オキソプロピル)オキソラン-2-カルボン酸は、オキソラン環とカルボン酸基を含むユニークな構造を持つキラル化合物です。
準備方法
合成経路と反応条件
(2R,5S)-5-(3-メトキシ-3-オキソプロピル)オキソラン-2-カルボン酸の合成は、一般的に制御された条件下での適切な前駆体の環化を含みます。 一般的な方法の1つは、α、β-不飽和カルボニル化合物とN-ヒドロキシル-4-トルエンスルホンアミドを使用し、穏やかな条件下で反応させてオキソラン環を形成します 。反応条件には、通常、中程度の温度と触媒の存在が含まれ、高収率と位置選択性を確保します。
工業生産方法
この化合物の工業生産には、同様の合成経路が使用される場合がありますが、より大規模です。連続フロー反応器の使用と最適化された反応条件は、プロセスの効率とスケーラビリティを高めることができます。さらに、最終生成物の精製は、さまざまな用途に適していることを確認するために重要です。
化学反応の分析
反応の種類
(2R,5S)-5-(3-メトキシ-3-オキソプロピル)オキソラン-2-カルボン酸は、以下を含むいくつかの種類の化学反応を受けることができます。
酸化: この化合物は、使用される試薬と条件に応じて、さまざまな誘導体に変換することができます.
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過カルボン酸などの酸化剤、水素化リチウムアルミニウムなどの還元剤、アミンやチオールなどの求核剤が含まれます。反応条件は異なりますが、通常、制御された温度と、反応を促進するための溶媒の使用が含まれます。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はエポキシドやジオールを生成する可能性があり、還元はアルコールやアミンを生成する可能性があります .
科学研究への応用
(2R,5S)-5-(3-メトキシ-3-オキソプロピル)オキソラン-2-カルボン酸には、いくつかの科学研究への応用があります。
科学的研究の応用
(2R,5S)-5-(3-methoxy-3-oxopropyl)oxolane-2-carboxylic acid has several scientific research applications:
作用機序
(2R,5S)-5-(3-メトキシ-3-オキソプロピル)オキソラン-2-カルボン酸がその効果を発揮する仕組みは、特定の分子標的との相互作用を含みます。これらの標的には、さまざまな生化学的経路に関与する酵素や受容体を含めることができます。 この化合物の構造により、これらの標的に結合し、それらの活性を調節し、特定の生物学的効果をもたらすことができます .
類似化合物の比較
類似化合物
類似の化合物には、2,3-ジメトキシ安息香酸や3-アセトキシ-2-メチル安息香酸などの、他のオキソラン誘導体やカルボン酸が含まれます .
独自性
(2R,5S)-5-(3-メトキシ-3-オキソプロピル)オキソラン-2-カルボン酸を際立たせているのは、その特定のキラル配置と、オキソラン環とカルボン酸基の両方の存在です。 この特徴のユニークな組み合わせにより、正確な分子間相互作用と特定の化学的特性を必要とするアプリケーションにおいて特に価値があります .
類似化合物との比較
Similar Compounds
Similar compounds include other oxolane derivatives and carboxylic acids, such as 2,3-dimethoxybenzoic acid and 3-acetoxy-2-methylbenzoic acid .
Uniqueness
What sets (2R,5S)-5-(3-methoxy-3-oxopropyl)oxolane-2-carboxylic acid apart is its specific chiral configuration and the presence of both an oxolane ring and a carboxylic acid group. This unique combination of features makes it particularly valuable in applications requiring precise molecular interactions and specific chemical properties .
特性
分子式 |
C9H14O5 |
|---|---|
分子量 |
202.20 g/mol |
IUPAC名 |
(2R,5S)-5-(3-methoxy-3-oxopropyl)oxolane-2-carboxylic acid |
InChI |
InChI=1S/C9H14O5/c1-13-8(10)5-3-6-2-4-7(14-6)9(11)12/h6-7H,2-5H2,1H3,(H,11,12)/t6-,7+/m0/s1 |
InChIキー |
MRZOBYXLLOJEQD-NKWVEPMBSA-N |
異性体SMILES |
COC(=O)CC[C@@H]1CC[C@@H](O1)C(=O)O |
正規SMILES |
COC(=O)CCC1CCC(O1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine;hydrochloride](/img/structure/B11717158.png)


![[(1R,6R,7S)-bicyclo[4.2.0]octan-7-yl]methanesulfonyl chloride](/img/structure/B11717191.png)

![[1-(2-Trimethylsilylethoxymethyl)pyrazolo[3,4-b]pyridin-5-yl]boronic acid](/img/structure/B11717201.png)


![2-[(5-Chloro-3-pyridyl)methyl]isoindoline-1,3-dione](/img/structure/B11717214.png)


